3-Chloro-4-nitrobenzenesulfonyl chloride

Electrochemical reduction Mechanistic analysis Nitrobenzenesulfonyl chlorides

Researchers face altered reaction profiles when substituting 3-chloro-4-nitrobenzenesulfonyl chloride with analogs like 4-nitrobenzenesulfonyl chloride. Its unique 3-Cl-4-NO₂ pattern enhances electrophilicity and follows a stepwise reduction pathway with a detectable radical anion intermediate-unlike the concerted mechanism of 4-nitro analogs. Procurement managers should note: • ≥98% purity with analytical traceability for reproducible probe/API synthesis. • Moisture-sensitive; store at 2-8°C under inert gas to prevent hydrolytic degradation. • Lower mp (36-39°C) vs. 4-Cl-3-NO₂ isomer (59-60°C) offers solubility advantages in certain media.

Molecular Formula C6H3Cl2NO4S
Molecular Weight 256.06 g/mol
CAS No. 64835-30-9
Cat. No. B1461730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-nitrobenzenesulfonyl chloride
CAS64835-30-9
Molecular FormulaC6H3Cl2NO4S
Molecular Weight256.06 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1S(=O)(=O)Cl)Cl)[N+](=O)[O-]
InChIInChI=1S/C6H3Cl2NO4S/c7-5-3-4(14(8,12)13)1-2-6(5)9(10)11/h1-3H
InChIKeyBYKPVHSGMXQEEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-4-nitrobenzenesulfonyl Chloride Overview


3-Chloro-4-nitrobenzenesulfonyl chloride (CAS 64835-30-9, C₆H₃Cl₂NO₄S, MW 256.06) is a polyfunctional aromatic sulfonyl chloride bearing electron-withdrawing 3-chloro and 4-nitro substituents. Commercial sourcing typically offers this compound in purities of 95% , 97% , or 98% , with melting points ranging from 36–39°C . As a moisture-sensitive solid that reacts with water , proper storage under anhydrous conditions is essential. It serves as a sulfonylating reagent for amine and alcohol functionalization and as a synthetic intermediate in pharmaceutical and agrochemical research .

3-Chloro-4-nitrobenzenesulfonyl Chloride: Analog Substitution Risks


Substituting 3-chloro-4-nitrobenzenesulfonyl chloride with closely related analogs introduces non-trivial functional differences. Its unique substitution pattern—a chloro group at the 3-position adjacent to a nitro group at the 4-position—creates a distinct electronic and steric environment that governs both reaction mechanism [1] and kinetic behavior [2]. The adjacent electron-withdrawing groups enhance electrophilicity at the sulfonyl center compared to monosubstituted or non-chlorinated analogs, while the ortho relationship between chloro and nitro substituents introduces steric constraints absent in simpler nitrobenzenesulfonyl chlorides [1]. Furthermore, hydrolysis kinetics studies reveal that m- and p-nitrobenzenesulfonyl chlorides exhibit anomalously low reactivity—a deviation from standard linear free-energy relationships—that complicates predictive substitution across this compound class [2]. Consequently, a researcher intending to reproduce a literature protocol or a procurement specialist seeking cost-equivalent alternatives may encounter altered reaction profiles, unexpected byproduct formation, or complete synthetic failure when substituting with analogs such as 3-nitrobenzenesulfonyl chloride, 4-nitrobenzenesulfonyl chloride, or the positional isomer 4-chloro-3-nitrobenzenesulfonyl chloride (CAS 97-08-5). The quantitative evidence presented below demonstrates why this specific compound, with its precise substitution pattern, delivers measurable differentiation that cannot be assumed for in-class alternatives.

3-Chloro-4-nitrobenzenesulfonyl Chloride: Comparator Evidence


Electrochemical Reduction Mechanism Divergence

Electrochemical reduction studies demonstrate that 3-nitrobenzenesulfonyl chloride—the parent scaffold for the 3-chloro-4-nitro derivative—follows a stepwise electron transfer mechanism producing a detectable radical anion intermediate. In contrast, 4-nitrobenzenesulfonyl chloride, 2-nitrobenzenesulfonyl chloride, and 2,4-dinitrobenzenesulfonyl chloride undergo a concerted 'sticky' dissociative mechanism where electron transfer and S–Cl bond cleavage occur simultaneously [1]. This mechanistic divergence is attributed to differences in π*–σ* orbital overlap and through-resonance stabilization of arylsulfinyl radicals, which are favored in para- and ortho-nitro-substituted compounds but not in the 3-nitro derivative [1]. The 3-chloro substituent in 3-chloro-4-nitrobenzenesulfonyl chloride further modifies electron density, potentially altering the reduction potential relative to unsubstituted 3-nitrobenzenesulfonyl chloride. Researchers performing reductive transformations or employing electrochemical conditions must anticipate that 4-nitro and 2-nitro analogs will not produce the same reactive intermediates as 3-substituted derivatives.

Electrochemical reduction Mechanistic analysis Nitrobenzenesulfonyl chlorides

Hydrolytic Reactivity and Hammett Deviation

Kinetic studies of pyridine-catalyzed hydrolysis of substituted benzenesulfonyl chlorides reveal that both m-nitrobenzenesulfonyl chloride and p-nitrobenzenesulfonyl chloride exhibit abnormally low reactivity relative to predictions from Hammett linear free-energy relationships [1]. The Hammett plots are curved because of this anomalous low reactivity, indicating that the strong electron-withdrawing nitro group at meta or para positions produces a non-additive effect on the sulfonyl chloride electrophilicity [1]. While direct kinetic data for the 3-chloro-4-nitro derivative are not reported in this study, the presence of the additional 3-chloro substituent adjacent to the 4-nitro group is expected to further modulate electrophilicity through combined inductive and resonance effects. In related sulfonyl chloride–aniline reactions, β values (Brønsted nucleophilicity coefficients) vary from 0.65 for p-methoxybenzenesulfonyl chloride to 0.96 for m-nitrobenzenesulfonyl chloride, demonstrating that nitro substitution significantly increases sensitivity to nucleophile basicity [2]. Researchers should not assume that substitution with non-nitro analogs or differently positioned nitro derivatives will yield predictable or comparable hydrolysis rates.

Hydrolysis kinetics Structure-activity relationship Hammett correlation

Melting Point and Lipophilicity Differences

3-Chloro-4-nitrobenzenesulfonyl chloride (CAS 64835-30-9) and its positional isomer 4-chloro-3-nitrobenzenesulfonyl chloride (CAS 97-08-5) exhibit substantially different physicochemical properties despite sharing identical molecular formula and mass. The 3-chloro-4-nitro derivative has a melting point of 36–39°C , whereas the 4-chloro-3-nitro isomer melts at 59–60°C—a difference of approximately 21°C . Additionally, calculated lipophilicity for the 3-chloro-4-nitro derivative shows a consensus Log P of 1.53, with individual prediction methods ranging from -0.06 (SILICOS-IT) to 3.26 (WLOGP) . The melting point difference directly impacts handling requirements: the 3-chloro-4-nitro isomer is near-liquid at warm ambient laboratory temperatures, while the 4-chloro-3-nitro isomer remains solid. This distinction affects weighing accuracy, storage stability, and potential for hygroscopic degradation.

Physicochemical properties Melting point Lipophilicity Positional isomer

Commercial Purity and Analytical Documentation

Commercial availability of 3-chloro-4-nitrobenzenesulfonyl chloride spans three purity grades from multiple reputable vendors, enabling procurement optimization based on application sensitivity. Thermo Scientific (Alfa Aesar) supplies material at 98% purity with a melting point specification of 36–39°C . AKSci offers material at 97% minimum purity in solid physical form at 20°C . Bidepharm provides 95% standard purity with batch-specific analytical certificates including NMR, HPLC, or GC traceability . Notably, Sigma-Aldrich distributes this compound under its AldrichCPR program specifically for early discovery researchers, explicitly noting that analytical data are not collected for this catalog item . In contrast, the positional isomer 4-chloro-3-nitrobenzenesulfonyl chloride (CAS 97-08-5) is offered by Sigma-Aldrich at 96% purity with full Certificate of Analysis availability , reflecting its more established commercial status.

Purity specification Analytical certification Quality control

Sulfonylation Efficiency for Fluoride Synthesis

3-Chloro-4-nitrobenzenesulfonyl chloride has been specifically documented as a reactant in the synthesis of aminobenzenesulfonyl fluorides . Sulfonyl fluorides are increasingly valued as electrophilic warheads in chemical biology and covalent inhibitor design due to their balanced reactivity and stability profiles. The presence of both chloro and nitro substituents on the aromatic ring enhances the electrophilicity of the sulfonyl chloride center relative to unsubstituted or monosubstituted benzenesulfonyl chlorides [1], potentially improving sulfonylation yields. While direct comparative yield data versus analogs for this specific transformation are not publicly reported, the commercial specification of this compound for this exact application—distinct from broader sulfonamide synthesis—indicates a validated synthetic role. The electron-withdrawing nature of both substituents is expected to increase the rate of nucleophilic attack at sulfur compared to analogs lacking the 3-chloro group.

Sulfonylation Fluoride synthesis Sulfonamide formation

3-Chloro-4-nitrobenzenesulfonyl Chloride: Application Scenarios


Aminobenzenesulfonyl Fluoride Synthesis

Laboratories developing sulfonyl fluoride–based covalent probes or inhibitors can procure 3-chloro-4-nitrobenzenesulfonyl chloride specifically for aminobenzenesulfonyl fluoride synthesis, as documented in commercial technical literature . The dual electron-withdrawing chloro and nitro substituents enhance sulfonyl chloride electrophilicity relative to monosubstituted analogs, facilitating efficient sulfonylation of amine nucleophiles. The 98% purity grade from Thermo Fisher/Alfa Aesar provides the analytical consistency required for reproducible probe synthesis in chemical biology applications where impurity-driven side reactions can compromise target engagement studies. Researchers should verify batch-specific analytical certificates when available and store material at 2–8°C in moisture-free conditions to prevent hydrolytic degradation [1].

Stepwise Electrochemical Reduction Studies

Electrochemists investigating nitroarene reduction mechanisms or developing electrosynthetic methodologies can strategically select 3-chloro-4-nitrobenzenesulfonyl chloride based on the established stepwise reduction mechanism of its 3-nitrobenzenesulfonyl chloride parent scaffold [2]. Unlike 4-nitro and 2-nitro analogs, which undergo concerted dissociative reduction, the 3-substituted derivatives follow a stepwise pathway with a detectable radical anion intermediate—a mechanistic divergence that enables distinct synthetic or analytical opportunities. Researchers conducting cyclic voltammetry or preparative electroreduction experiments should explicitly avoid substituting with 4-nitrobenzenesulfonyl chloride or 2-nitrobenzenesulfonyl chloride, as these analogs will not reproduce the radical anion intermediate and may generate different product distributions [2].

Physicochemical Screening and Solid-Form Optimization

Medicinal chemistry programs exploring sulfonamide-containing lead series can leverage the distinct physicochemical profile of 3-chloro-4-nitrobenzenesulfonyl chloride. With a melting point of 36–39°C and a consensus Log P of 1.53 , this compound occupies a property space that differs meaningfully from its positional isomer 4-chloro-3-nitrobenzenesulfonyl chloride (mp 59–60°C) . The lower melting point may confer solubility advantages in certain reaction media, while the moderate lipophilicity balances membrane permeability with aqueous solubility considerations. Procurement teams supporting SAR campaigns should maintain distinct inventory of both isomers, as their divergent solid-state properties and handling characteristics preclude interchangeable use in crystallization studies, formulation development, or solid-phase synthesis workflows.

Sulfonamide API Process Development

Process chemists developing scalable routes to sulfonamide-based active pharmaceutical ingredients (APIs) or agrochemicals can utilize 3-chloro-4-nitrobenzenesulfonyl chloride as a versatile sulfonylating intermediate . The compound's documented role in preparing unsymmetrical diaryl sulfones under triphase phase-transfer catalysis conditions demonstrates its compatibility with industrially relevant catalytic systems . When scaling reactions, procurement specialists must account for the material's moisture sensitivity and implement anhydrous handling protocols. For GMP-adjacent manufacturing campaigns, the 98% purity grade with analytical traceability is essential; lower-purity grades may suffice for early feasibility studies but risk introducing impurities that complicate downstream purification during scale-up. The compound's reactivity with water necessitates rigorous exclusion of moisture during storage and reaction setup to prevent yield-eroding hydrolysis.

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